3-(4-Bromophenyl)-3-fluoro-azetidine HCl
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Overview
Description
3-(4-Bromophenyl)-3-fluoro-azetidine hydrochloride (HCl) is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a fluorinated azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-fluoro-azetidine HCl typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the introduction of the fluorine atom and the formation of the azetidine ring. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-3-fluoro-azetidine HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Bromophenyl)-3-fluoro-azetidine HCl can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of bromophenyl and fluorinated groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions or as a tool in drug discovery.
Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its ability to interact with specific molecular targets may make it useful in the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, where its unique properties can enhance performance and durability.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-3-fluoro-azetidine HCl exerts its effects involves its interaction with specific molecular targets. The bromophenyl group and fluorinated azetidine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological system under study.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-3-fluoro-azetidine HCl
3-(4-Chlorophenyl)-3-fluoro-azetidine HCl
3-(4-Nitrophenyl)-3-fluoro-azetidine HCl
Uniqueness: 3-(4-Bromophenyl)-3-fluoro-azetidine HCl stands out due to the presence of the bromophenyl group, which imparts unique chemical and physical properties compared to its chloro- and nitrophenyl counterparts. These differences can influence its reactivity, binding affinity, and overall biological activity.
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Properties
IUPAC Name |
3-(4-bromophenyl)-3-fluoroazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHGAJXZKNACJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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